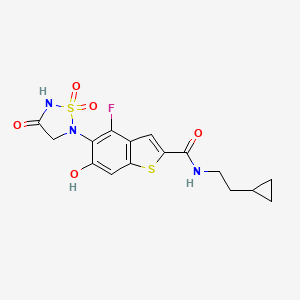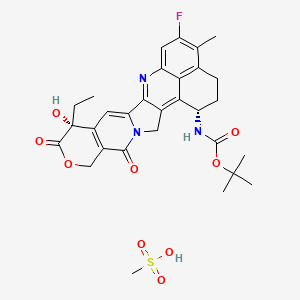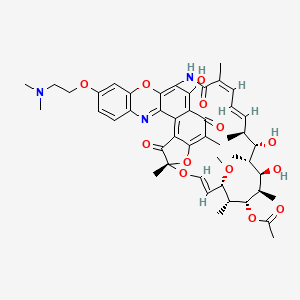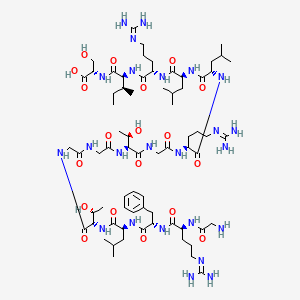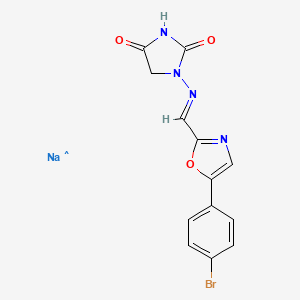
Azumolene (sodium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azumolene (sodium) is a muscle relaxant that inhibits the release of calcium from the sarcoplasmic reticulum in skeletal muscle cells . It is a water-soluble analogue of dantrolene sodium, making it more suitable for emergency use . Azumolene is primarily used to counter muscle dysfunction associated with malignant hyperthermia .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Azumolene can be synthesized through a series of chemical reactions involving the formation of an oxazole ring and subsequent modifications. The synthetic route typically involves the reaction of 4-bromobenzaldehyde with glycine to form an intermediate, which is then cyclized to produce the oxazole ring .
Industrial Production Methods
Industrial production of azumolene sodium involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification . The reaction conditions are carefully controlled to ensure the consistent production of high-purity azumolene sodium .
Análisis De Reacciones Químicas
Types of Reactions
Azumolene sodium undergoes various chemical reactions, including:
Oxidation: Azumolene can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups in azumolene, potentially altering its activity.
Substitution: Azumolene can undergo substitution reactions, particularly at the bromophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of azumolene derivatives with altered functional groups .
Aplicaciones Científicas De Investigación
Azumolene sodium has a wide range of scientific research applications:
Mecanismo De Acción
Azumolene sodium exerts its effects by inhibiting the release of calcium from the sarcoplasmic reticulum in skeletal muscle cells. It binds to the ryanodine receptor, stabilizing it in a closed state and preventing calcium release . This action reduces muscle contraction and helps manage conditions like malignant hyperthermia .
Comparación Con Compuestos Similares
Similar Compounds
Dantrolene Sodium: A less water-soluble analogue of azumolene, also used to treat malignant hyperthermia.
Ryanodine: Another compound that affects calcium release but with different binding properties and effects.
Uniqueness
Azumolene sodium’s primary uniqueness lies in its improved water solubility compared to dantrolene sodium, making it more effective for emergency use . Additionally, its specific binding to the ryanodine receptor provides a targeted mechanism of action, distinguishing it from other muscle relaxants .
Propiedades
Fórmula molecular |
C13H9BrN4NaO3 |
|---|---|
Peso molecular |
372.13 g/mol |
InChI |
InChI=1S/C13H9BrN4O3.Na/c14-9-3-1-8(2-4-9)10-5-15-12(21-10)6-16-18-7-11(19)17-13(18)20;/h1-6H,7H2,(H,17,19,20);/b16-6+; |
Clave InChI |
LPJVYINOPBXWDB-FPUQOWELSA-N |
SMILES isomérico |
C1C(=O)NC(=O)N1/N=C/C2=NC=C(O2)C3=CC=C(C=C3)Br.[Na] |
SMILES canónico |
C1C(=O)NC(=O)N1N=CC2=NC=C(O2)C3=CC=C(C=C3)Br.[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


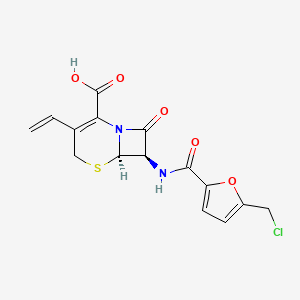

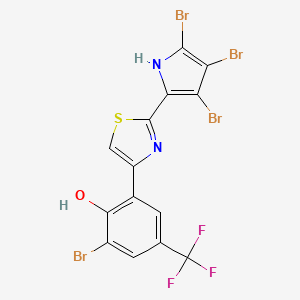
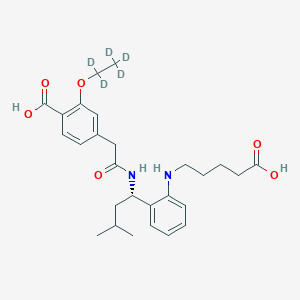
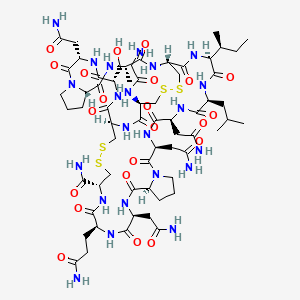
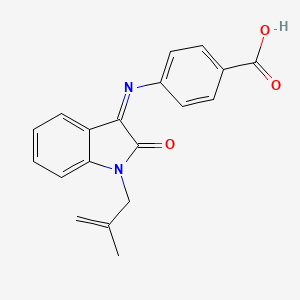
![(2S)-2-[[(2S)-2-(6-aminohexanoylamino)-3-phenylpropanoyl]amino]-N-[(1R,2S)-3-cyclohexyl-1-hydroxy-1-(1,3-thiazol-2-yl)propan-2-yl]-4-methylpentanamide](/img/structure/B12374719.png)
![2-[5-[6-[5-[(2,4-Difluorophenyl)sulfonylamino]-6-methoxypyridin-3-yl]imidazo[1,2-a]pyridin-3-yl]-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B12374726.png)
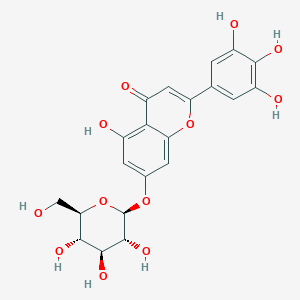
![(1S)-N-[(1S)-1-(1-benzothiophen-3-yl)ethyl]-1-(3-pyrazol-1-ylphenyl)ethanamine](/img/structure/B12374733.png)
